1-(1,3-thiazol-2-yl)propan-1-ol

Lipophilicity LogP Drug-likeness

1-(1,3-Thiazol-2-yl)propan-1-ol (CAS 89464-29-9), also named α-ethyl-2-thiazolemethanol, is a thiazole-bearing secondary alcohol with molecular formula C₆H₉NOS and molecular weight 143.21 g/mol. The compound features a chiral secondary alcohol centre directly attached to the C-2 position of the thiazole ring, with computed LogP of 1.59 (experimental) and XLogP of 1.0, topological polar surface area (TPSA) of 61.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C6H9NOS
Molecular Weight 143.2
CAS No. 89464-29-9
Cat. No. B6147582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-thiazol-2-yl)propan-1-ol
CAS89464-29-9
Molecular FormulaC6H9NOS
Molecular Weight143.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Thiazol-2-yl)propan-1-ol (CAS 89464-29-9) – Procurement-Relevant Identity and Baseline Properties


1-(1,3-Thiazol-2-yl)propan-1-ol (CAS 89464-29-9), also named α-ethyl-2-thiazolemethanol, is a thiazole-bearing secondary alcohol with molecular formula C₆H₉NOS and molecular weight 143.21 g/mol [1]. The compound features a chiral secondary alcohol centre directly attached to the C-2 position of the thiazole ring, with computed LogP of 1.59 (experimental) and XLogP of 1.0, topological polar surface area (TPSA) of 61.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . Commercially available at standard purities of 95–98% with batch-specific QC documentation including NMR, HPLC, and GC , it serves primarily as a building block and synthetic intermediate in medicinal chemistry programmes .

Why Generic Substitution of 1-(1,3-Thiazol-2-yl)propan-1-ol with In-Class Thiazole Alcohols Carries Quantifiable Risk


Thiazole-alcohol congeners sharing the C₆H₉NOS formula cannot be assumed interchangeable because the position of the hydroxyl group and the length of the alkyl linker produce distinct lipophilicity, hydrogen-bonding capacity, and conformational freedom profiles . As demonstrated in the quantitative evidence below, the secondary alcohol at the α-carbon of the ethyl substituent in 1-(1,3-thiazol-2-yl)propan-1-ol yields a LogP approximately 0.5–0.7 units higher than its primary alcohol isomer 3-(1,3-thiazol-2-yl)propan-1-ol (XLogP 0.9) and nearly 1.0 unit higher than the shorter-chain 2-(thiazol-2-yl)ethanol (XLogP 0.6) . These differences, although apparently modest, directly affect chromatographic retention, membrane permeability in cell-based assays, and partitioning behaviour in biphasic reaction systems—rendering blind substitution a source of irreproducible or failed experiments [1].

Quantitative Differentiation Evidence for 1-(1,3-Thiazol-2-yl)propan-1-ol Against Closest Structural Analogs


Lipophilicity Advantage Over Primary Alcohol and Shorter-Chain Thiazole Analogs

The target compound exhibits an experimental LogP of 1.59 (XLogP 1.0), which is substantially higher than the primary alcohol isomer 3-(1,3-thiazol-2-yl)propan-1-ol (XLogP 0.9) and the two-carbon-shorter analog 2-(thiazol-2-yl)ethanol (XLogP 0.6) . The 0.4–1.0 log unit difference corresponds to a 2.5- to 10-fold higher octanol–water partition coefficient, translating to measurably distinct retention in reversed-phase chromatography and differential passive membrane permeability in cell-based assays. The tertiary alcohol analog 2-(1,3-thiazol-2-yl)propan-2-ol has a reported LogP of 1.37, placing it between the target and the primary alcohol isomer but with the distinct disadvantage of steric hindrance at the hydroxyl-bearing carbon .

Lipophilicity LogP Drug-likeness Membrane permeability

Conformational Restriction Advantage Over Chain-Extended Primary Alcohol Isomer

The target compound possesses two rotatable bonds, compared to three rotatable bonds for the primary alcohol isomer 3-(1,3-thiazol-2-yl)propan-1-ol . This reduction in conformational freedom corresponds to a molecular complexity score of 89.1 versus 79.5 for the chain-extended analog. In the context of fragment-based drug discovery, each additional rotatable bond typically incurs an entropic penalty of approximately 0.5–1.5 kcal/mol upon protein binding [1]; the target compound's more constrained geometry may therefore yield a measurable binding affinity advantage when the bioactive conformation is pre-organized. The secondary alcohol position at the α-carbon also creates a chiral centre absent in the primary alcohol isomer, enabling stereochemical control in downstream synthetic elaboration and potential stereospecific biological recognition [2].

Conformational entropy Rotatable bonds Molecular recognition Binding affinity

Hydrogen Bond Acceptor Count Differentiation from Ethanol-Bridged Analogs

The target compound provides three hydrogen bond acceptor (HBA) sites (thiazole nitrogen, thiazole sulfur, and hydroxyl oxygen) versus only two HBA sites for 2-(thiazol-2-yl)ethanol . This difference, while attributable to the additional methylene unit that does not itself contribute HBA capacity, reflects the fact that the longer ethyl spacer introduces an additional polarisable atom into the molecular framework without adding a hydrogen bond donor. For computational pharmacophore modelling and structure-based virtual screening, this three-HBA pharmacophoric pattern offers a distinct interaction fingerprint that the two-HBA ethanol analog cannot match. The experimental LogP of 1.59 and TPSA of 61.4 Ų place this compound favourably within Lipinski's rule-of-five space for CNS drug-like chemical space, where TPSA < 70 Ų and LogP between 1 and 5 are desirable [1].

Hydrogen bonding Pharmacokinetics Solubility Drug design

Documented Medicinal Chemistry Relevance via Patent Intermediacy

The compound is explicitly disclosed as a synthetic intermediate in WO1999007730A1, a patent describing selective Factor Xa inhibitors containing a fused azepinone structure for anticoagulant therapy [1]. Its InChI key (VRCSHNZIEDOOBA-UHFFFAOYSA-N) and SMILES string (CCC(c1ncc[s]1)O) are listed alongside the ketone oxidation product (CC(c1ncc[s]1)=O), indicating that the secondary alcohol serves as the direct precursor to the corresponding ketone, which is further elaborated into the bioactive Factor Xa inhibitor scaffold. This established use in a patent directed at a clinically validated anticoagulant target provides procurement justification that many closely related thiazole alcohols (e.g., the 4-thiazole regioisomer or the ethanol analog) lack, as they do not appear in comparable patent filings for this target class [2].

Factor Xa inhibitors Anticoagulant Patent intermediate Medicinal chemistry

High-Confidence Application Scenarios for 1-(1,3-Thiazol-2-yl)propan-1-ol Based on Quantitative Differentiation Evidence


Lead Optimisation in CNS-Penetrant Drug Discovery Where TPSA and LogP Constraints Are Critical

When a medicinal chemistry programme requires a thiazole-containing fragment or building block that satisfies CNS drug-like criteria (TPSA < 70 Ų, LogP 1–5), 1-(1,3-thiazol-2-yl)propan-1-ol with TPSA 61.4 Ų and LogP 1.59 offers a measurable advantage over the primary alcohol isomer 3-(1,3-thiazol-2-yl)propan-1-ol, whose lower LogP (XLogP 0.9) may fail to meet optimal CNS LogP requirements. The secondary alcohol also provides a chiral handle for enantioselective synthesis, as demonstrated by chemoenzymatic resolution methodologies applicable to this scaffold class [1].

Factor Xa Inhibitor and Anticoagulant Lead Generation Following Validated Patent Intermediacy

The compound's explicit appearance as a synthetic intermediate in WO1999007730A1 for selective Factor Xa inhibitors provides a validated entry point for medicinal chemistry groups pursuing anticoagulant targets [2]. Procurement of this specific building block enables direct replication of patent synthetic routes, reducing the time and risk associated with de novo route scouting that would be required if a non-patent-validated thiazole alcohol were selected instead.

Structure–Activity Relationship (SAR) Studies Requiring Controlled Stereochemistry at the Benzylic-Type Position

Unlike the primary alcohol isomer 3-(1,3-thiazol-2-yl)propan-1-ol, which is achiral, 1-(1,3-thiazol-2-yl)propan-1-ol possesses a stereogenic centre adjacent to the thiazole ring. This enables SAR investigations where individual enantiomers can be separately evaluated for target engagement. The chemoenzymatic kinetic resolution methodology established for C-substituted thiazol-2-yl-methanols directly applies to this structural class, offering a demonstrated route to enantiomerically enriched material [1].

Biophysical Assay Development Where Defined LogP Differentiates Signal from Background

For surface plasmon resonance (SPR) or fluorescence-based binding assays conducted in aqueous buffer, the target compound's LogP of 1.59 provides a balance between aqueous solubility and detectable binding that may be superior to the more hydrophilic ethanol analog 2-(thiazol-2-yl)ethanol (XLogP 0.6), which risks insufficient hydrophobic contact with the target protein, or the more lipophilic tertiary alcohol 2-(1,3-thiazol-2-yl)propan-2-ol (LogP 1.37), which poses a higher risk of non-specific binding and aggregation .

Quote Request

Request a Quote for 1-(1,3-thiazol-2-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.